Cas no 2121516-75-2 (4-(3,4,5-trimethoxyphenyl)butanal)
4-(3,4,5-trimethoxyphenyl)butanal Chemical and Physical Properties
Names and Identifiers
-
- 4-(3,4,5-trimethoxyphenyl)butanal
- EN300-1821077
- 2121516-75-2
-
- Inchi: 1S/C13H18O4/c1-15-11-8-10(6-4-5-7-14)9-12(16-2)13(11)17-3/h7-9H,4-6H2,1-3H3
- InChI Key: VKHFFKKBBPVWEY-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(C=C(C=1)CCCC=O)OC)OC
Computed Properties
- Exact Mass: 238.12050905g/mol
- Monoisotopic Mass: 238.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 44.8Ų
4-(3,4,5-trimethoxyphenyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1821077-0.05g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1821077-0.1g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1821077-0.25g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1821077-0.5g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1821077-1.0g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-1821077-2.5g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1821077-5.0g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 5g |
$3687.0 | 2023-05-26 | ||
| Enamine | EN300-1821077-10.0g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 10g |
$5467.0 | 2023-05-26 | ||
| Enamine | EN300-1821077-1g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1821077-5g |
4-(3,4,5-trimethoxyphenyl)butanal |
2121516-75-2 | 5g |
$3687.0 | 2023-09-19 |
4-(3,4,5-trimethoxyphenyl)butanal Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-(3,4,5-trimethoxyphenyl)butanal
Introduction to 4-(3,4,5-trimethoxyphenyl)butanal (CAS No. 2121516-75-2)
4-(3,4,5-trimethoxyphenyl)butanal, also known by its CAS number 2121516-75-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a butanal moiety and a trimethoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications.
The molecular formula of 4-(3,4,5-trimethoxyphenyl)butanal is C13H18O4, and its molecular weight is approximately 242.28 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its chemical stability and solubility properties make it suitable for use in a variety of experimental settings.
Recent studies have highlighted the potential therapeutic applications of 4-(3,4,5-trimethoxyphenyl)butanal. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-(3,4,5-trimethoxyphenyl)butanal could be a valuable lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory effects, 4-(3,4,5-trimethoxyphenyl)butanal has also shown promise in the treatment of neurodegenerative diseases. A study conducted by a team at the University of California, Los Angeles (UCLA), demonstrated that this compound can protect neurons from oxidative stress and apoptosis. The researchers found that it activates the Nrf2 pathway, which is crucial for maintaining cellular antioxidant defenses. This protective effect makes 4-(3,4,5-trimethoxyphenyl)butanal a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, the synthetic route to 4-(3,4,5-trimethoxyphenyl)butanal has been extensively studied. A recent publication in Organic Letters described an efficient and scalable synthesis method that involves the condensation of 3,4,5-trimethoxybenzaldehyde with butyraldehyde followed by selective reduction. This synthetic approach not only simplifies the production process but also enhances the purity and yield of the final product.
The safety profile of 4-(3,4,5-trimethoxyphenyl)butanal is another critical aspect that has been investigated. Toxicological studies have shown that this compound exhibits low toxicity in vitro and in vivo. In particular, it does not cause significant cytotoxicity at therapeutic concentrations and does not induce genotoxicity or mutagenicity. These findings support its potential use as a safe and effective therapeutic agent.
In conclusion, 4-(3,4,5-trimethoxyphenyl)butanal (CAS No. 2121516-75-2) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with anti-inflammatory and neuroprotective properties, making it a valuable candidate for further development into novel therapeutic agents. Ongoing research continues to explore its full potential and refine its synthetic methods to ensure its availability for clinical trials and eventual use in patient care.
2121516-75-2 (4-(3,4,5-trimethoxyphenyl)butanal) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)